

Technical Guide: (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid[1] [2]

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Compound of Interest

Compound Name:	(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
CAS No.:	874288-31-0
Cat. No.:	B1486564

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Executive Summary

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-31-0) is a bifunctional organoboron scaffold integrating a Lewis-acidic boronic acid moiety with a lipophilic N-aryl benzamide core.[1] In drug discovery, this compound serves two critical roles:

- **Suzuki-Miyaura Nucleophile:** A robust building block for constructing biaryl libraries with pre-installed amide linkers.
- **Warhead Scaffold:** A reversible covalent inhibitor motif targeting serine proteases and arginase enzymes, where the boron atom engages catalytic nucleophiles (e.g., Ser-OH).

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and experimental protocols for its application in medicinal chemistry.

Chemical Identity & Structural Analysis

Property	Data
IUPAC Name	(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
Common Synonyms	3-Borono-N-(4-chlorophenyl)benzamide; N-(4-Chlorophenyl)-3-boronobenzamide
CAS Number	874288-31-0
Molecular Formula	C ₁₃ H ₁₁ BClNO ₃
Molecular Weight	275.49 g/mol
pKa (Boronic Acid)	~8.8 (Predicted based on Hammett σ -constants for meta-amide)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM

Structural Logic

The molecule consists of a meta-substituted phenylboronic acid. The meta positioning of the amide linker is crucial; unlike ortho substituents, it avoids steric clash with the boron center, preserving catalytic efficiency in cross-coupling. The 4-chlorophenyl tail acts as a lipophilic anchor, enhancing cell permeability and filling hydrophobic pockets in protein targets.

Synthetic Pathway (Self-Validating Protocol)

The synthesis relies on the amidation of 3-carboxyphenylboronic acid. Direct coupling requires careful activation to prevent boroxine formation or side reactions with the boronic acid hydroxyls.

Method A: Acid Chloride Activation (Scaleable)

Rationale: Acid chlorides are highly reactive, driving the reaction to completion despite the poor nucleophilicity of 4-chloroaniline.

- Activation: Suspend 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF (2 drops). Stir at 0°C → RT for 2 hours until gas evolution ceases.
 - Checkpoint: The suspension should clarify as the acid chloride forms.
 - Note: The boronic acid moiety may form a cyclic boroxine anhydride during this step; this is reversible upon aqueous workup.
- Coupling: Cool the solution to 0°C. Add triethylamine (2.5 eq) followed by 4-chloroaniline (1.0 eq) dissolved in DCM.
- Workup: Quench with 1N HCl (hydrolyzes any transient boron-esters). Extract with EtOAc. Wash with brine.
- Purification: Recrystallize from Acetone/Hexanes. Avoid silica chromatography if possible, as boronic acids streak and bind irreversibly to silica silanols.

Method B: HATU Coupling (Mild Conditions)

Rationale: Preferred for small-scale library synthesis to avoid handling corrosive acid chlorides.

- Dissolve 3-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq) in dry DMF.
- Add DIPEA (3.0 eq) and stir for 15 mins to activate the carboxylate.
- Add 4-chloroaniline (1.1 eq). Stir at RT for 12 hours.
- Validation: Monitor by LC-MS. Look for mass $[M+H]^+ = 276.0$ (Boron isotope pattern 10B/11B is distinct).

Reactivity Profile & Applications

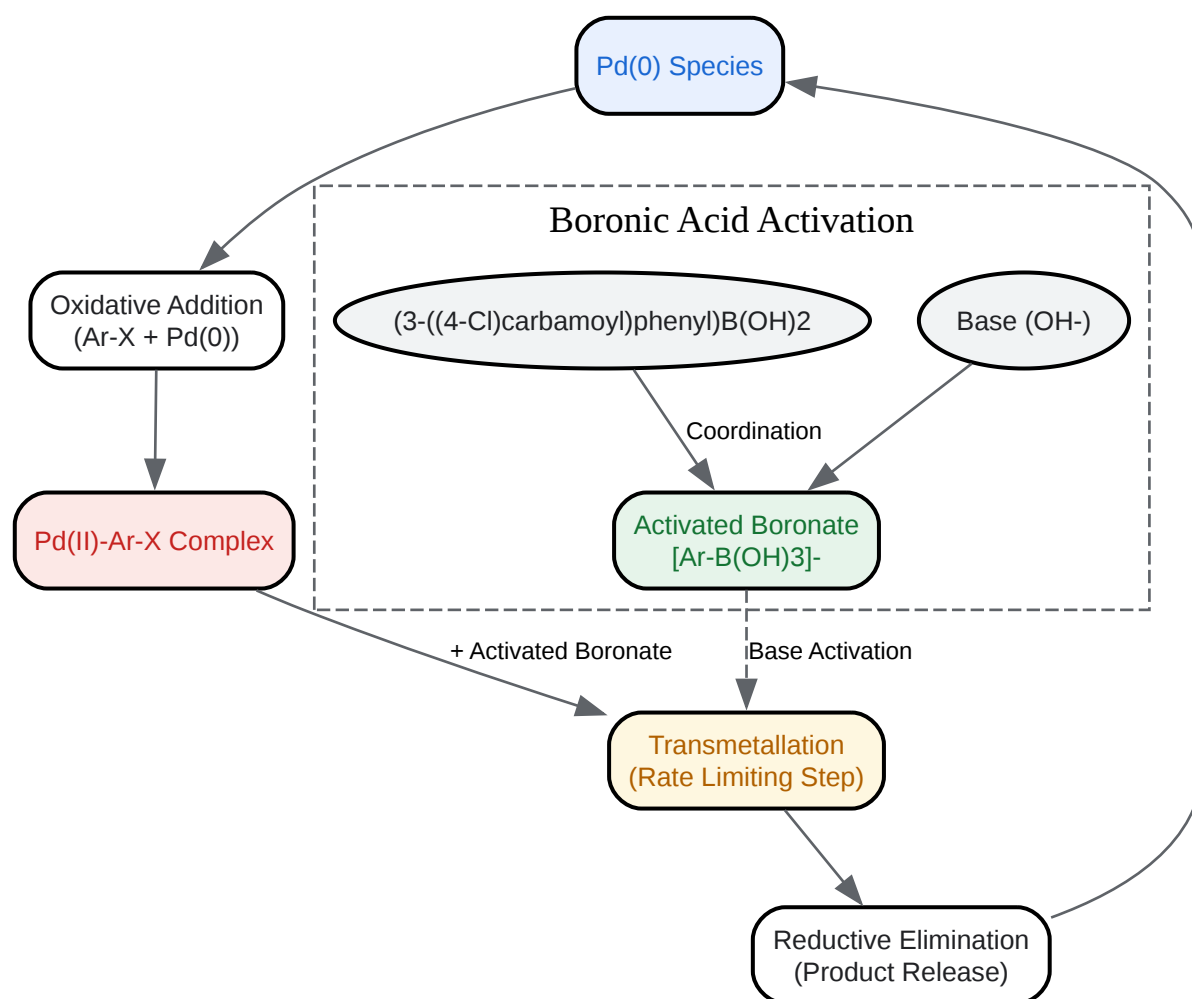
Suzuki-Miyaura Cross-Coupling

This compound is a "nucleophilic partner." The amide group is stable under standard basic Suzuki conditions.

Standard Protocol:

- Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Resistant to oxidation.
- Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1) - Water is essential to keep the boronic acid in the active "ate" complex form.
- Temperature: 80-100°C under N₂ atmosphere.

Mechanism Visualization: The following diagram illustrates the catalytic cycle, highlighting the role of the base in activating the boronic acid.



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Caption: Catalytic cycle of Suzuki-Miyaura coupling. The boronic acid must be activated by a base to form the boronate species for transmetallation.

Reversible Covalent Inhibition (Protease Targeting)

Boronic acids are unique in medicinal chemistry because they can form reversible covalent bonds with serine hydroxyls (forming a tetrahedral boronate adduct) or diols (forming cyclic esters).

- Target: Serine Proteases (e.g., Thrombin, Proteasome).
- Mechanism: The boron atom acts as a transition state mimic. The empty p-orbital accepts the lone pair from the active site Serine-OH.
- Stability: Unlike electrophilic warheads (e.g., acrylamides) which bind irreversibly, the boronate adduct can hydrolyze, reducing off-target toxicity.

Handling & Stability: The Boroxine Equilibrium

A critical property of **(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid** is its tendency to dehydrate into a cyclic trimer called a boroxine.

Reaction:

- Dry State: In solid form, commercially supplied material often exists as a mixture of the free acid and the boroxine anhydride. This does not affect purity but changes the effective molecular weight.
- In Solution: In the presence of water (or during Suzuki coupling), the equilibrium shifts entirely back to the monomeric boronic acid species.
- NMR Artifacts: In anhydrous solvents (DMSO-d₆), you may see broadened peaks or multiple sets of signals due to partial anhydride formation. Add 1 drop of D₂O to the NMR tube to force hydrolysis and simplify the spectrum to the monomer.

Analytical Characterization

¹H NMR (DMSO-d₆, 400 MHz) Prediction:

- δ 10.4 ppm (s, 1H): Amide N-H (deshielded).

- δ 8.2 - 7.4 ppm (m, 8H): Aromatic protons. The proton ortho to both Boron and Amide on the central ring will be a singlet/doublet at high shift (~8.2 ppm).
- δ 8.1 ppm (s, 2H): B(OH)₂ hydroxyls. Note: These protons are exchangeable and may disappear with D₂O.

LC-MS Conditions:

- Column: C18 Reverse Phase.
- Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
- Ionization: ESI Positive.
- Observation: Boronic acids can be tricky in MS. You often see the boroxine mass, the methyl ester (if MeOH is used), or the dehydrated fragment [M-H₂O+H]⁺.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. *MedChemComm*, 1(3), 183-198. [Link](#)
- Hall, D. G. (Ed.). (2011). *Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials*. Wiley-VCH. [Link](#)
- PubChem Database. Compound Summary for CAS 874288-31-0. National Center for Biotechnology Information. [Link](#)

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Sources

- 1. 3-(4-Chlorophenylcarbamoyl)phenylboronic acid - CAS:874288-31-0 - 北京迈瑞达科技有限公司 [mreda.com.cn]
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